

Application Notes and Protocols: Measuring Unoprostone's Effect on Trabecular Meshwork Cells

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Compound of Interest

Compound Name: Unoprostone

Cat. No.: B1682063

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Introduction

Unoprostone isopropyl, a synthetic docosanoid, is utilized in the management of ocular hypertension and open-angle glaucoma by reducing intraocular pressure (IOP).[1] Its primary mechanism of action involves enhancing the outflow of aqueous humor through the trabecular meshwork (TM).[1][2] Unlike prostaglandin analogs that predominantly target the uveoscleral outflow pathway, **unoprostone** directly affects the contractility and cellular physiology of the trabecular meshwork cells.[2] These notes provide detailed protocols for assessing the effects of **unoprostone** on TM cells, focusing on its interaction with ion channels and its antagonism of endothelin-1 (ET-1) induced cellular responses.

Mechanism of Action

Unoprostone's therapeutic effect is primarily attributed to its activity on ion channels within the TM cells. It is a potent activator of large-conductance Ca^{2+} -activated potassium channels (BK channels).[3][4] Activation of these channels leads to hyperpolarization of the cell membrane, which in turn is thought to block the increase of intracellular calcium in TM cells, resulting in relaxation and increased aqueous humor outflow.[2] Additionally, **unoprostone** has been shown to reduce the activity of L-type Ca^{2+} channels, further contributing to the reduction of TM contractility.[2][5] A key aspect of **unoprostone**'s function is its ability to counteract the effects of ET-1, a potent vasoconstrictor that induces TM contraction.[2][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of **unoprostone** on trabecular meshwork cells as documented in preclinical studies.

Table 1: Effect of **Unoprostone** on Endothelin-1 (ET-1)-Induced Contraction in Bovine Trabecular Meshwork (BTM) Strips

Condition	Mean Contraction (% of maximal carbachol-induced)	Standard Deviation
ET-1 (10^{-9} M) alone	19.6%	$\pm 5.7\%$
ET-1 (10^{-9} M) + Unoprostone (10^{-5} M)	2.9%	$\pm 4.3\%$

Data from Thieme et al.[\[6\]](#)[\[7\]](#)

Table 2: Effect of **Unoprostone** on Intracellular Calcium ($[Ca^{2+}]_i$) Levels in Human Trabecular Meshwork (HTM) Cells

Condition	Mean $[Ca^{2+}]_i$ (nM)	Standard Deviation
Baseline	126	± 45
Unoprostone (10^{-5} M) alone	132	± 42
ET-1 (5×10^{-8} M) alone	679	± 102
ET-1 (5×10^{-8} M) + Unoprostone (10^{-5} M)	178	± 40

Data from Thieme et al.[\[6\]](#)[\[7\]](#)

Table 3: Effect of **Unoprostone** on Outward Membrane Current in Trabecular Meshwork (TM) Cells

Cell Type	% Increase in Outward Current	Standard Deviation
Human TM (HTM)	200%	± 33%
Bovine TM (BTM)	179%	± 20%

This effect was blocked by the specific BK channel inhibitor, iberiotoxin.[6]

Table 4: Potency of **Unoprostone** Isopropyl and its Metabolite M1 on BK Channel Activation in Human Trabecular Meshwork Cells (HTMCs)

Compound	EC ₅₀ (nM)	Standard Deviation
Unoprostone Isopropyl	0.51	± 0.03
M1 (Unoprostone free acid)	0.52	± 0.03

Data from Millard et al.[8][9]

Experimental Protocols

Protocol 1: Trabecular Meshwork Contractility Assay

This protocol details the methodology for measuring the effect of **unoprostone** on the contractility of isolated TM tissue strips.

Materials:

- Bovine eyes
- Krebs-Ringer solution
- **Unoprostone** (free acid, M1 metabolite)
- Endothelin-1 (ET-1)
- Carbachol

- Force-length transducer system
- Dissection microscope

Procedure:

- Isolate strips of bovine trabecular meshwork (BTM) under a dissection microscope.
- Mount the BTM strips in a tissue bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
- Connect the strips to a force-length transducer to record isometric tension.
- Allow the tissue to equilibrate for at least 60 minutes, adjusting the baseline tension as needed.
- Induce a maximal contraction with a high concentration of carbachol (e.g., 10⁻⁶ M) to establish a reference point (100% contraction).
- After washout and return to baseline, induce contraction with ET-1 (e.g., 10⁻⁹ M).
- In a separate set of experiments, pre-incubate the BTM strips with **unoprostone** (e.g., 10⁻⁵ M) for a specified period before adding ET-1.
- Record the contractile force and express it as a percentage of the maximal carbachol-induced contraction.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]_i)

This protocol describes the use of a fluorescent probe to measure changes in intracellular calcium in cultured human TM cells.[\[10\]](#)

Materials:

- Cultured human trabecular meshwork (HTM) cells
- Fura-2AM fluorescent probe

- Hanks' Balanced Salt Solution (HBSS)
- **Unoprostone**
- Endothelin-1 (ET-1)
- Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

- Culture HTM cells on glass coverslips until they reach the desired confluency.
- Load the cells with Fura-2AM by incubating them in HBSS containing the probe for 30-60 minutes at 37°C.
- Wash the cells with HBSS to remove extracellular Fura-2AM.
- Mount the coverslip on the stage of the fluorescence microscope.
- Measure baseline $[Ca^{2+}]_i$ by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
- Perfuse the cells with a solution containing **unoprostone** (e.g., 10^{-5} M) and record any changes in the fluorescence ratio.
- Perfuse the cells with a solution containing ET-1 (e.g., 5×10^{-8} M) and record the change in the fluorescence ratio.
- In a separate experiment, pre-treat the cells with **unoprostone** before stimulating with ET-1.
- Calculate the intracellular calcium concentration based on the 340/380 nm fluorescence ratio after calibration.

Protocol 3: Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to measure the effect of **unoprostone** on membrane currents in TM cells.^{[5][6]}

Materials:

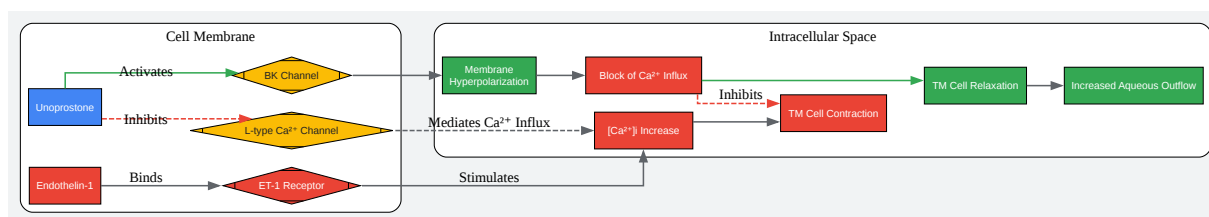
- Cultured HTM or BTM cells
- Patch-clamp amplifier and data acquisition system
- Micromanipulator
- Glass micropipettes
- Extracellular (bath) solution (e.g., Ringer's solution)
- Intracellular (pipette) solution
- **Unoprostone**
- Iberiotoxin (BK channel blocker)

Procedure:

- Culture TM cells on small glass coverslips.
- Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Fabricate micropipettes from borosilicate glass capillaries and fill with the intracellular solution.
- Under microscopic guidance, approach a single TM cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
- Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane at a holding potential (e.g., -40 mV).
- Apply a series of voltage steps (e.g., from -80 mV to +100 mV) and record the resulting membrane currents.

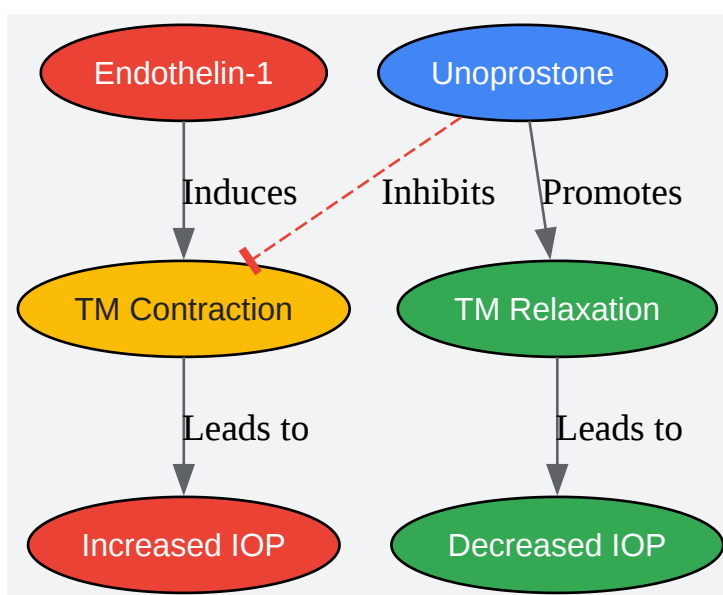
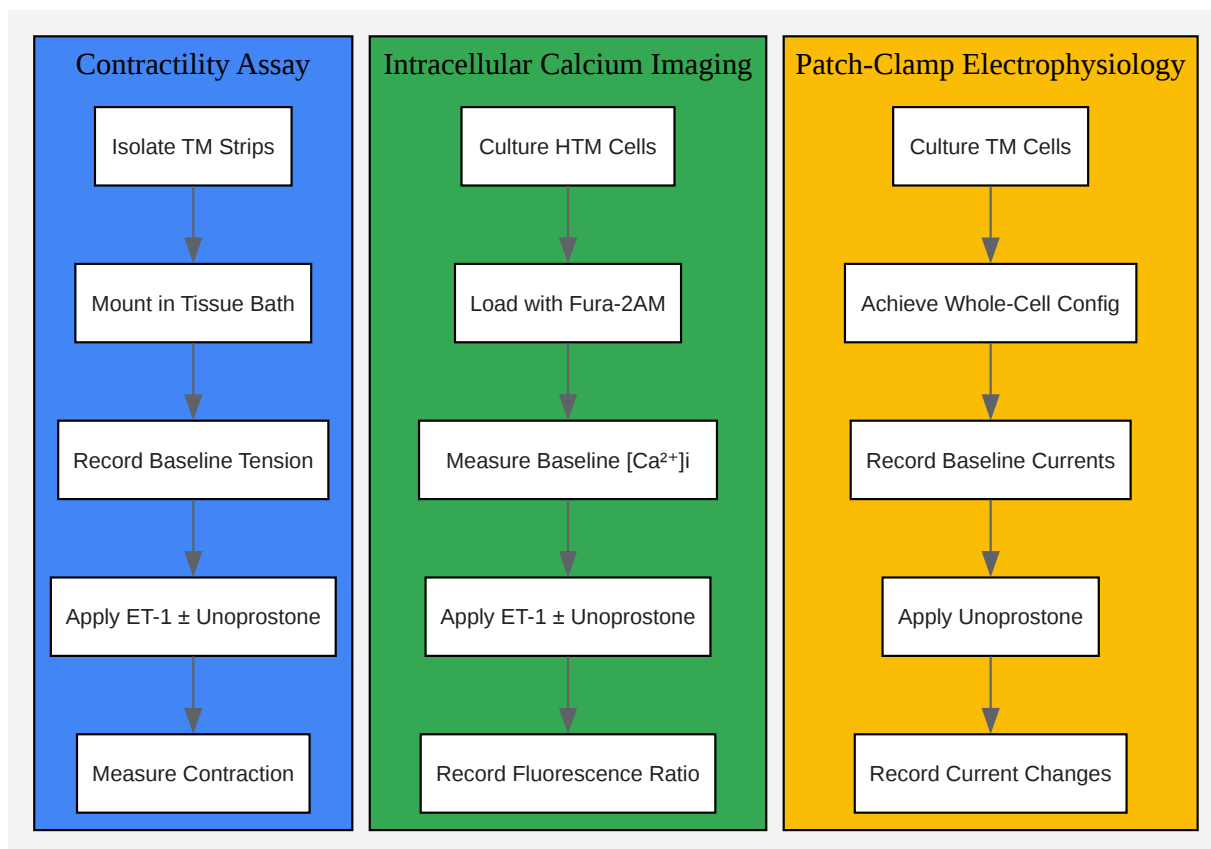
- Perfuse the cell with a solution containing **unoprostone** (e.g., 10^{-5} M) and repeat the voltage-step protocol to record changes in current.
- To confirm the involvement of BK channels, apply the specific blocker iberiotoxin (e.g., 10^{-7} M) in the presence of **unoprostone** and record the currents.

Visualizations



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Caption: Signaling pathway of **unoprostone** in trabecular meshwork cells.



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